Intermediate of tranexamic Acid-13C2,15N
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045350, DTXSID50904827 | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-54-2, 1197-17-7, 1197-18-8 | |
| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Tranexamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tranexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tranexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranexamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANEXAMIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300 °C | |
| Record name | Tranexamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanistic Elucidation of Tranexamic Acid S Pharmacological Actions
Fibrinolytic System Modulation by Tranexamic Acid
The principal pharmacological effect of tranexamic acid is the modulation of the fibrinolytic system, which is responsible for the enzymatic breakdown of fibrin (B1330869) in blood clots. lshtm.ac.uknih.gov
Tranexamic acid's primary mechanism involves the competitive and reversible inhibition of plasminogen activation. drugbank.comdroracle.aimedicaldialogues.in It acts as a lysine (B10760008) analog, binding to specific sites on the plasminogen molecule known as lysine-binding sites (LBS). lshtm.ac.uknih.govmdpi.com These sites are crucial for plasminogen's interaction with fibrin. droracle.aipatsnap.com
Plasminogen possesses several LBSs, including one high-affinity site and four or five low-affinity sites. drugbank.commedicaldialogues.innih.gov By occupying these sites, tranexamic acid competitively prevents plasminogen from binding to lysine residues on the surface of fibrin. lshtm.ac.ukresearchgate.net This blockage is critical because the binding of plasminogen to fibrin is a prerequisite for its conversion to plasmin, the active enzyme responsible for fibrin degradation. patsnap.comyoutube.com Consequently, tranexamic acid effectively reduces the generation of plasmin, thereby inhibiting fibrinolysis. droracle.aipatsnap.com
By preventing the binding of plasminogen and plasmin to fibrin, tranexamic acid preserves the integrity of the fibrin clot. droracle.ailshtm.ac.uk This action stabilizes the clot's matrix structure, making it more resistant to degradation. droracle.ainih.govnih.gov The preservation of the fibrin network is the ultimate outcome of inhibiting plasminogen activation, which helps to reduce or prevent hemorrhage. drugbank.commedicaldialogues.in Studies have shown that in the presence of tranexamic acid, fibrin clots exhibit increased stability and resistance to fibrinolysis induced by tissue plasminogen activator (tPA). nih.govnih.gov
Tranexamic acid exhibits a differential binding affinity for plasminogen and plasmin. It binds strongly to plasminogen, preventing its conversion to plasmin. drugbank.com While it also binds to plasmin, its affinity is lower. ashpublications.org One study reported a dissociation constant for tranexamic acid and human plasmin of 3.5 x 10⁻⁵ M, which was very close to the inhibition constant for its antifibrinolytic activity. nih.gov The binding to plasmin occurs at a site distinct from the catalytic site. nih.gov
At very high concentrations, tranexamic acid can act as a noncompetitive inhibitor of plasmin. drugbank.com However, its primary and most clinically relevant action is the high-affinity binding to the lysine-binding sites on plasminogen. drugbank.comnih.gov This differential affinity ensures that its main effect is to prevent the formation of plasmin, rather than inhibiting already-formed plasmin. ashpublications.org
Binding Affinity of Tranexamic Acid
| Molecule | Binding Site Type | Affinity (Dissociation Constant, Kd) | Reference |
|---|---|---|---|
| Plasminogen | High-Affinity Lysine Binding Site | 1.1 µM | nih.gov |
| Plasminogen | Medium-Affinity Lysine Binding Sites | ~0.75 mM | nih.gov |
| Plasmin | Non-catalytic Site | 3.5 x 10-5 M (35 µM) | nih.gov |
Non-Antifibrinolytic Mechanisms of Tranexamic Acid
Beyond its well-established role in fibrinolysis, tranexamic acid possesses other pharmacological properties, notably anti-inflammatory effects. nih.govconsensus.app
Tranexamic acid has been shown to modulate the inflammatory response, although the exact mechanisms are still being elucidated. nih.govashpublications.org Plasmin, in addition to its fibrinolytic role, can contribute to inflammation. ashpublications.org By inhibiting plasmin formation, tranexamic acid can indirectly suppress these proinflammatory activities. ashpublications.orgfrontiersin.org
Research suggests that tranexamic acid can attenuate the systemic inflammatory response, particularly in the context of surgery. frontiersin.orgnih.gov Some studies have found that patients receiving tranexamic acid have decreased levels of inflammatory biomarkers such as C-reactive protein and interleukin-6. nih.gov This anti-inflammatory effect may be linked to the inhibition of plasmin-induced activation of various inflammatory pathways. ahajournals.org However, the anti-inflammatory effects of tranexamic acid are not consistently observed across all clinical settings. nih.gov For instance, a systematic review noted these effects in orthopedic surgery patients but not consistently in those undergoing cardiac surgery. nih.gov
Plasmin is capable of cleaving various proteins, leading to the production of biologically active peptides that can act as inflammatory mediators. researchgate.net By inhibiting the generation of plasmin, tranexamic acid can reduce the production of these plasmin-induced peptides. researchgate.net This action is considered a component of its anti-inflammatory and antiallergic effects, as some of these peptides can increase vascular permeability and contribute to inflammatory lesions. researchgate.net For example, tranexamic acid may prevent attacks of hereditary angioedema by decreasing the plasmin-induced activation of the first complement protein (C1). drugbank.com
Inhibition of Melanocyte Activation Pathways
Tranexamic acid interferes with melanogenesis, the process of melanin (B1238610) production, primarily by inhibiting the plasminogen/plasmin pathway. This mechanism disrupts the interaction between keratinocytes (the primary cells of the epidermis) and melanocytes (melanin-producing cells). consensus.appnih.gov
Following exposure to ultraviolet (UV) radiation, keratinocytes increase the synthesis of plasminogen activators, which convert plasminogen to plasmin. nih.govnih.gov Tranexamic acid blocks the binding of plasminogen to keratinocytes, thereby inhibiting the UV-induced activity of plasmin. nih.govresearchgate.net This reduction in plasmin activity leads to decreased production of arachidonic acid and its metabolites, such as prostaglandin (B15479496) E2, which are known stimulators of melanogenesis. nih.govnih.govensoulclinic.com
Furthermore, research indicates that tranexamic acid can downregulate the expression of melanogenesis-associated proteins. These include microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). nih.govnih.gov The compound may also suppress melanocyte activation by reducing the levels of prohormone convertase-2 and α-melanocyte-stimulating hormone. medsci.org Some studies suggest that tranexamic acid's inhibitory effects on melanogenesis involve the extracellular signal-regulated kinase (ERK) signaling pathway and the activation of the autophagy system in melanoma cells. nih.govnih.govvelaskincare.com
Table 1: Mechanistic Effects of Tranexamic Acid on Melanocyte Activation
| Target / Pathway | Effect of Tranexamic Acid | Outcome |
|---|---|---|
| Plasminogen/Plasmin System | Inhibits plasminogen binding to keratinocytes. nih.govresearchgate.net | Reduces plasmin activity, leading to decreased production of melanogenesis stimulators like arachidonic acid and prostaglandin E2. nih.govnih.gov |
| Melanogenic Proteins | Downregulates the expression of MITF, tyrosinase, TRP-1, and TRP-2. nih.govnih.gov | Decreases the synthesis of melanin. |
| Signaling Pathways | Activates the ERK signaling pathway. nih.govvelaskincare.com | Contributes to the degradation of MITF. velaskincare.com |
| Autophagy System | Activates autophagy in melanoma cells. nih.govvelaskincare.com | Inhibits melanogenesis. nih.gov |
| VEGF Receptors | Inhibits activation of VEGF receptors. medsci.org | Decreases tyrosinase activity and melanin production. medsci.org |
Potential Effects on Bone Metabolism and Skeletal Health
Tranexamic acid's influence extends to skeletal health, with studies suggesting it plays a role in bone metabolism by affecting both bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). nih.govnih.govzendy.io
In vitro studies have demonstrated that tranexamic acid can have a differential action on bone cells. While it did not affect osteoblasts derived from calvarial digestion, it was found to increase cell proliferation and matrix mineralization in bone marrow-derived osteoblasts. nih.govzendy.ioresearchgate.net Long-term stimulation with tranexamic acid has been associated with an increased expression of genes involved in osteoblast differentiation and the synthesis of the extracellular matrix. nih.govnih.gov These findings suggest a potential osteoanabolic (bone-building) effect.
Conversely, tranexamic acid has been shown to have an anti-resorptive effect by inhibiting the formation of osteoclasts. nih.govzendy.io Long-term exposure to the compound resulted in a potent inhibition of osteoclastogenesis. nih.govnih.gov This anti-resorptive action, combined with its potential to promote bone formation, has led to investigations into its therapeutic applications for skeletal diseases like osteoporosis and in the context of fracture healing. nih.gov Animal studies have shown that systemic administration of tranexamic acid can accelerate early bone formation and fracture healing. jointdrs.org
Table 2: Potential Effects of Tranexamic Acid on Bone Cells
| Cell Type | Effect of Tranexamic Acid | Research Finding |
|---|---|---|
| Osteoblasts | Promotes proliferation and matrix mineralization. nih.govzendy.ioresearchgate.net | Long-term stimulation increased the expression of genes related to differentiation and matrix synthesis. nih.govnih.gov |
| Osteoclasts | Inhibits osteoclastogenesis (formation of osteoclasts). nih.govzendy.io | Long-term treatment resulted in potent inhibition of osteoclast formation. nih.govnih.gov |
| Macrophages | Reduces expression of inflammatory cytokines and chemokines. nih.govnih.gov | Treatment of activated bone marrow-derived macrophages with tranexamic acid led to reduced inflammatory markers. nih.gov |
Methodological Approaches in Tranexamic Acid Research
Clinical Trial Designs and Methodologies
Clinical research on tranexamic acid primarily utilizes randomized controlled trials (RCTs) for establishing efficacy and safety, complemented by systematic reviews and meta-analyses for evidence synthesis. Observational studies, including real-world data analysis and registry-based studies, offer broader insights into its application in diverse patient populations.
Randomized controlled trials (RCTs) are considered the gold standard for evaluating interventions due to their ability to minimize bias through randomization and blinding. Several landmark RCTs have investigated the role of tranexamic acid in various bleeding scenarios:
CRASH-2 (Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2) : This multicenter, randomized, double-blind, placebo-controlled trial enrolled 20,207 trauma patients who had, or were at risk of, significant hemorrhage wikem.orgcoreem.netwikijournalclub.orgthebottomline.org.uk. Patients were randomized within 8 hours of injury, with the primary outcome being death in hospital within 4 weeks wikem.orgthebottomline.org.uk. The trial demonstrated a significant reduction in all-cause mortality (14.5% in the tranexamic acid group vs. 16.0% in the placebo group, relative risk 0.91, 95% CI 0.85-0.97; p=0.0035), as well as a reduction in death due to bleeding (4.9% vs. 5.7%, relative risk 0.85, 95% CI 0.76-0.96; p=0.0077) wikem.orgcoreem.netresearchgate.net. A prespecified subgroup analysis indicated that early administration of tranexamic acid (within one hour of injury) was associated with greater reductions in death due to bleeding wikijournalclub.org.
WOMAN (World Maternal Antifibrinolytic Trial) : This large, randomized, double-blind, placebo-controlled, multicentered trial involved 20,060 women across 193 hospitals in 21 countries experiencing postpartum hemorrhage (PPH) obgproject.combohrium.com. The study aimed to determine if early administration of tranexamic acid could reduce deaths due to PPH obgproject.com. A key finding was a significant reduction in death due to bleeding by approximately 30% if tranexamic acid was administered within 3 hours of birth (risk ratio 0.69, 95% CI 0.52-0.91; p=0.008) obgproject.com. Laparotomy to control bleeding was also significantly reduced in the treatment group (risk ratio 0.64, 95% CI 0.49 – 0.85; p=0.002) obgproject.com. A later trial, WOMAN-2, which assessed tranexamic acid for PPH prevention in women with moderate or severe anemia, found no reduction in the risk of clinically diagnosed PPH when administered within 15 minutes of cord clamping mdpi.comobgproject.com.
CRASH-3 : An international randomized placebo-controlled trial designed to assess the effects of tranexamic acid in adult patients with acute traumatic brain injury (TBI) traumanorth.org.ukthebottomline.org.uknih.govnih.gov. Patients were eligible if they had TBI within 3 hours of injury (with some up to 8 hours) and a Glasgow Coma Scale (GCS) score ≤12 or any intracranial bleeding on CT scan traumanorth.org.uknih.govnih.gov. The primary outcome was head injury death within 28 days thebottomline.org.uknih.gov. The trial found that tranexamic acid treatment within three hours of injury reduced deaths in patients with mild and moderate head injury (risk ratio 0.78, 95% CI 0.64 to 0.95), but no significant reduction was observed in those with severe head injury traumanorth.org.uknih.gov.
ATACAS (Aspirin and Tranexamic Acid for Coronary Artery Surgery) : This trial utilized a 2x2 factorial, double-blind, randomized controlled design, enrolling 4,631 patients undergoing coronary artery surgery thebottomline.org.uknih.govacc.organzca.edu.auvisualmed.org. One arm specifically evaluated tranexamic acid versus placebo nih.govacc.org. The primary 30-day outcome was a composite of death or thrombotic complications acc.organzca.edu.au. Tranexamic acid was associated with a lower risk of bleeding, reduced the total number of transfused blood products, and decreased the need for reoperation for hemorrhage thebottomline.org.ukacc.org. However, it did not significantly affect the primary composite outcome of death or thrombotic complications thebottomline.org.uknih.govacc.organzca.edu.au.
TICH-2 (Tranexamic acid for hyperacute primary IntraCerebral Haemorrhage) : This pragmatic, Phase III, prospective, double-blind, randomized placebo-controlled trial investigated tranexamic acid in adults with spontaneous intracerebral hemorrhage (ICH) within 8 hours of onset thebottomline.org.ukresearchgate.netdroracle.aiahajournals.orgd-nb.info. The primary outcome was functional status (death or dependency) at day 90, measured by the shift in the modified Rankin Scale (mRS) score thebottomline.org.ukresearchgate.netd-nb.info. TICH-2 did not find a statistically significant difference in functional status at day 90 thebottomline.org.ukresearchgate.netdroracle.ai. Nevertheless, it showed modest reductions in early death (by 7 days) and hematoma expansion, which is consistent with an antifibrinolytic effect researchgate.netdroracle.aiahajournals.org.
A-TREAT (Trial to Evaluate Tranexamic Acid Therapy in Thrombocytopenia) : This randomized, double-blind, placebo-controlled clinical trial assessed prophylactic tranexamic acid in patients with hematologic malignancies and severe thrombocytopenia researchgate.netresearchgate.netisrctn.comisrctn.com. The study aimed to determine if tranexamic acid could safely reduce bleeding incidence and the need for platelet transfusions researchgate.netisrctn.com. The findings indicated that prophylactic tranexamic acid did not significantly reduce the risk of WHO Grade ≥2 bleeding or the mean number of platelet transfusions researchgate.netresearchgate.net.
Table 1: Summary of Key Randomized Controlled Trials on Tranexamic Acid
| Trial Name | Design Overview | Key Findings (Methodology/Outcome Focus) |
| CRASH-2 | Multicenter, randomized, double-blind, placebo-controlled trial; 20,207 trauma patients with or at risk of significant hemorrhage, randomized within 8 hours of injury. Primary outcome: death in hospital within 4 weeks. wikem.orgcoreem.netwikijournalclub.orgthebottomline.org.uk | Reduced all-cause mortality and death due to bleeding. Early administration (within 1 hour) more effective. wikem.orgcoreem.netwikijournalclub.orgresearchgate.net |
| WOMAN | Randomized, double-blind, placebo-controlled, multicentered trial; 20,060 women with postpartum hemorrhage. Primary outcome: death due to bleeding. obgproject.combohrium.com | Reduced death due to bleeding by ~30% if given within 3 hours. Reduced laparotomy for bleeding. obgproject.com |
| CRASH-3 | International randomized, placebo-controlled trial; adult patients with acute traumatic brain injury (TBI) within 3-8 hours of injury. Primary outcome: head injury death within 28 days. traumanorth.org.ukthebottomline.org.uknih.govnih.gov | Reduced deaths in mild/moderate TBI when treated within 3 hours. No reduction in severe TBI. traumanorth.org.uknih.gov |
| ATACAS | 2x2 factorial, double-blind, randomized controlled trial; 4,631 patients undergoing coronary artery surgery. Primary 30-day outcome: composite of death or thrombotic complications. thebottomline.org.uknih.govacc.organzca.edu.auvisualmed.org | Reduced bleeding and need for reoperation/transfusion. No significant effect on composite death/thrombotic complications. thebottomline.org.ukacc.org |
| TICH-2 | Pragmatic, Phase III, prospective, double-blind, randomized placebo-controlled trial; adults with spontaneous intracerebral hemorrhage within 8 hours. Primary outcome: functional status (mRS) at day 90. thebottomline.org.ukresearchgate.netdroracle.aiahajournals.orgd-nb.info | No significant difference in functional status at day 90. Modest reductions in early death and hematoma expansion. thebottomline.org.ukresearchgate.netdroracle.aiahajournals.org |
| A-TREAT | Randomized, double-blind, placebo-controlled clinical trial; patients with hematologic malignancies and severe thrombocytopenia. Primary outcome: WHO Grade ≥2 bleeding incidence. researchgate.netresearchgate.netisrctn.comisrctn.com | Did not significantly reduce bleeding incidence or platelet transfusion requirements. researchgate.netresearchgate.net |
Systematic reviews and meta-analyses play a critical role in synthesizing evidence from multiple studies, providing a higher level of evidence regarding the efficacy and safety of tranexamic acid nih.govnih.govhandtevy.comnihr.ac.ukmedwave.clfrontiersin.org. These methodologies involve rigorous protocols, such as adherence to PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines, for comprehensive literature searching, study selection, data extraction, and quality assessment nih.govhandtevy.comnihr.ac.ukfrontiersin.orgnih.gov. Methodological quality of included trials is often assessed using tools like the JADAD scale, Cochrane Risk of Bias tool, MINORS tool, or Newcastle-Ottawa Scale nih.govhandtevy.comnihr.ac.ukfrontiersin.orgnih.gov.
Meta-analyses statistically pool data from eligible studies, typically using random-effects models to account for heterogeneity, and present results as pooled effect estimates (e.g., risk ratios, odds ratios, standardized mean differences) with 95% confidence intervals nih.govnih.govhandtevy.comnihr.ac.ukfrontiersin.org. For instance, a meta-analysis on tranexamic acid in intracranial meningioma surgery showed a significant reduction in total blood loss (standardized mean difference of -1.40, 95% CI [-2.49, -0.31]) nih.govplos.org. Another meta-analysis confirmed that tranexamic acid significantly reduced rates of continued bleeding (RR = 0.60; 95%CI, 0.43-0.84), urgent endoscopic intervention (RR = 0.35; 95%CI, 0.24-0.50), and mortality (RR = 0.60; 95%CI, 0.45-0.80) in patients with upper gastrointestinal bleeding nih.gov. Furthermore, a systematic review and bias-adjusted meta-analysis of randomized controlled trials in emergency traumatic injury settings indicated an 11% decrease in the death risk at 1 month after tranexamic acid use (odds ratio [OR] 0.89, 95% confidence interval [CI] 0.84 to 0.95), with a number needed to treat of 61 to avoid 1 additional death handtevy.comfrontiersin.org. These syntheses also assess for publication bias and conduct sensitivity analyses to ensure robustness of findings nihr.ac.uk.
Observational study designs and the analysis of real-world data provide valuable complementary information to controlled clinical trials, especially for understanding drug utilization patterns and effects in broader, less selected patient populations deliriumnetwork.orgnih.govnih.govresearchgate.netfrontiersin.org. These studies often involve retrospective analyses of large databases.
The FDA Adverse Event Reporting System (FAERS) database is a prominent example of a real-world data source for post-market drug safety monitoring nih.govresearchgate.netfrontiersin.org. It collects spontaneous reports of adverse drug events from various sources, including healthcare professionals, consumers, and pharmaceutical companies nih.govresearchgate.net. Studies utilizing FAERS data employ disproportionality analysis methods, such as Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), Bayesian Confidence Propagation Neural Network (BCPNN), and Multi-Item Gamma Poisson Shrinker (MGPS) algorithms, to identify potential adverse drug reaction signals associated with tranexamic acid nih.govresearchgate.net. While primarily focused on safety, these analyses contribute to a comprehensive understanding of tranexamic acid's real-world profile by identifying trends and signals that might not be apparent in controlled trial settings researchgate.netfrontiersin.org.
Cohort studies and registry-based analyses are essential for examining long-term outcomes, rare events, and the effectiveness of tranexamic acid in diverse patient groups that may not be adequately represented in highly selective randomized controlled trials wikem.orgcoreem.netnih.govnih.govbmj.com. These designs involve following a defined group of individuals (cohort) over time or systematically analyzing data collected in established registries.
For instance, retrospective analyses of nationwide trauma registries, such as the Japan Trauma Data Bank (JTDB), have been utilized to evaluate the association between tranexamic acid administration and in-hospital mortality in blunt trauma patients, categorized by clinical phenotypes nih.gov. This type of research can identify specific patient subgroups that may derive greater or lesser benefit from tranexamic acid based on their unique characteristics nih.gov. Furthermore, registry-based cluster crossover randomized controlled trials, like the TRACTION study, are employed to assess the impact of hospital-level implementation strategies for routine tranexamic acid use in major non-cardiac surgery, with the aim of reducing red blood cell transfusion rates without increasing thrombotic risk bmj.com. Systematic reviews often incorporate retrospective cohort studies to synthesize a broader evidence base, as seen in a review on tranexamic acid's influence on postoperative infection rates following total hip arthroplasty, which included two retrospective cohort studies alongside an RCT nih.gov.
Statistical Methodologies for Efficacy and Safety Assessment
Signal Quantification Techniques for Adverse Event Detection (e.g., ROR, PRR, BCPNN, EBGM)
In pharmacovigilance, disproportionality analysis serves as a fundamental methodology for detecting potential adverse event signals. This involves comparing the frequency of reported adverse events for a specific drug against all other drugs within a database. Several statistical techniques are employed for this purpose:
Reporting Odds Ratio (ROR): This frequentist method estimates the odds of a specific adverse event being reported for the drug of interest compared to the odds of the same event being reported for all other drugs in the database. nih.gov
Proportional Reporting Ratio (PRR): Also a frequentist approach, PRR is calculated as the ratio of the proportion of a specific adverse event reported with the drug of interest to the proportion of the same event reported for all other drugs. nih.gov
Bayesian Confidence Propagation Neural Network (BCPNN): This Bayesian method uses a neural network approach to identify signals. nih.govfrontiersin.org
Empirical Bayes Geometric Mean (EBGM): Another Bayesian technique, EBGM provides a measure of disproportionality. nih.govfrontiersin.org
For robust signal identification, it is recommended to use a combination of these frequentist and Bayesian statistical approaches. Their joint application and cross-validation help to reduce potential false positives and enhance the detection of potentially rare adverse reactions. nih.govfrontiersin.org
Subgroup and Sensitivity Analyses in Clinical Trials
Subgroup and sensitivity analyses are crucial statistical tools in clinical trials, particularly in meta-analyses, to explore residual heterogeneity and inconsistency in findings. bmj.comfrontiersin.org
Subgroup Analyses: These analyses involve examining the effects of tranexamic acid within specific subsets of the study population. Subgroups can be defined by various factors such as the year of publication, country of study, sample size, specific tranexamic acid dose ranges, or the type of underlying disease (e.g., trauma, neurosurgery, cardiac surgery, orthopaedic surgery, obstetrics and gynaecology, gastrointestinal bleeding). bmj.comd-nb.info For example, in trials involving acute spontaneous intracerebral hemorrhage, subgroup analyses have identified that tranexamic acid may reduce hematoma expansion more effectively in high-risk populations or when administered within a specific timeframe after symptom onset. frontiersin.org In trauma trials, subgroup analyses can investigate how the timing of tranexamic acid administration and specific injury characteristics influence outcomes. nih.gov
Sensitivity Analyses: These analyses are performed to assess the robustness of the primary findings by varying assumptions or analytical methods. For instance, a sensitivity analysis might re-evaluate results by limiting the analysis to only those trials deemed to have a low risk of bias. frontiersin.org The availability of large, high-quality clinical trial datasets with comprehensive follow-up is essential for conducting meaningful subgroup and sensitivity analyses, thereby providing reliable effect estimates. lshtm.ac.uk
Meta-Regression Analysis for Dose-Response Relationships in Adverse Events
Meta-regression analysis is a statistical technique used in systematic reviews and meta-analyses to investigate the relationship between a study-level covariate (such as tranexamic acid dose) and the observed treatment effect or incidence of outcomes, particularly adverse events. This method helps to evaluate how the effect of tranexamic acid might vary with different doses. bmj.comd-nb.inforesearchgate.netnih.gov By performing meta-regression, researchers can explore potential dose-response relationships for various outcomes, providing insights into optimal therapeutic windows.
Outcome Measure Selection and Validation in Clinical Trials
The selection and validation of appropriate outcome measures are fundamental to the design of high-quality clinical trials for tranexamic acid. A well-designed trial must employ suitable outcome measures to yield valid and reliable estimates of the treatment effect. lshtm.ac.uklshtm.ac.uk
Common outcome measures in tranexamic acid clinical trials for bleeding include all-cause mortality, cause-specific mortality (e.g., death due to bleeding), the need for blood transfusion, and the incidence of surgical interventions. lshtm.ac.uklshtm.ac.uknih.gov For an outcome measure to be effective, it must be:
Potentially affected by the trial intervention.
Amenable to unbiased measurement.
Sufficiently common within the study population.
Clinically relevant and important to patients. lshtm.ac.uk
The selection process for these measures is often informed by a thorough understanding of the natural history of bleeding and by analyzing data from large clinical trial datasets that explore the effects of tranexamic acid. lshtm.ac.uklshtm.ac.uk
Beyond direct clinical outcomes, the validation of risk stratification scores is also a methodological approach. For example, the BATT (Bleeding Audit Triage Trauma) score has been validated to predict death from bleeding in trauma patients, which can then inform the criteria for tranexamic acid treatment in prehospital settings. researchgate.net
Specific examples of primary outcome measures in major tranexamic acid trials include:
Favorable functional status at 6 months after injury (e.g., in the PATCH-Trauma trial). bmj.com
28-day mortality (e.g., in the CRASH-2 and CRASH-3 trials). turkjemergmed.com
Secondary outcome measures are often designed to investigate potential mechanisms of action of tranexamic acid. bmj.com In pediatric trauma trials, outcome measures can be tailored to the specific patient population, including global functioning (assessed by tools like the Pediatric Quality of Life (PedsQL) and Pediatric Glasgow Outcome Scale Extended (GOS-E Peds)), working memory, total amount of blood products transfused, progression of intracranial hemorrhage, and coagulation biomarkers. researchgate.net
Clinical Research Findings and Efficacy Across Diverse Contexts
Trauma-Induced Hemorrhage and Coagulopathy Research
Trauma remains a leading cause of mortality worldwide, with uncontrolled hemorrhage being a significant contributor. Research into the use of tranexamic acid in this setting has been pivotal in improving patient outcomes.
Evidence from Major Trauma Trials (e.g., CRASH-2, CRASH-3) on Mortality Reduction
Two landmark clinical trials, CRASH-2 and CRASH-3, have provided compelling evidence for the life-saving potential of tranexamic acid in trauma patients.
The CRASH-2 (Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2) trial was a large, randomized controlled trial that enrolled 20,211 adult trauma patients with or at risk of significant bleeding. The results demonstrated that the administration of tranexamic acid was associated with a significant reduction in all-cause mortality. d-nb.info Specifically, death due to bleeding was also significantly reduced in the group that received tranexamic acid. d-nb.info
The CRASH-3 (Clinical Randomisation of an Antifibrinolytic in Significant Head Injury) trial focused on patients with traumatic brain injury (TBI). While the trial did not show a statistically significant reduction in the primary outcome of head injury-related death within 28 days in all patients, a pre-specified subgroup analysis revealed a significant reduction in head injury-related deaths in patients with mild-to-moderate head injury when tranexamic acid was administered within three hours of injury. However, this benefit was not observed in patients with severe head injury.
Key Findings from Major Trauma Trials on Tranexamic Acid
| Trial | Patient Population | Primary Outcome | Key Finding on Mortality |
|---|---|---|---|
| CRASH-2 | Adult trauma patients with or at risk of significant hemorrhage | All-cause mortality within 4 weeks of injury | Significant reduction in all-cause mortality and death due to bleeding with tranexamic acid. |
| CRASH-3 | Adults with traumatic brain injury within 3 hours of injury | Head injury-related death in hospital within 28 days of injury | Reduction in head injury-related deaths in patients with mild-to-moderate TBI, but not in those with severe TBI. |
Research on Timing of Administration in Trauma
The efficacy of tranexamic acid in trauma is highly time-dependent. The CRASH-2 trial data revealed that early administration is crucial for its beneficial effects. Treatment given within one hour of injury was associated with the greatest reduction in the risk of death due to bleeding. d-nb.info This benefit decreased with delays in administration, and treatment initiated more than three hours after injury was found to be less effective and potentially harmful. jacs.or.kr
Similarly, the CRASH-3 trial emphasized the importance of early treatment, with benefits in reducing head injury-related death observed when tranexamic acid was administered within three hours of injury.
Impact on Trauma-Induced Coagulopathy Reversal
Trauma-induced coagulopathy (TIC) is a complex and multifactorial disorder characterized by a systemic activation of coagulation and fibrinolysis, leading to a consumptive coagulopathy and increased bleeding. doaj.org Tranexamic acid's primary mechanism of action is the inhibition of fibrinolysis by blocking the lysine (B10760008) binding sites on plasminogen, thereby preventing its conversion to plasmin and the subsequent breakdown of fibrin (B1330869) clots. nih.gov
Research indicates that the early administration of tranexamic acid can help to counteract the hyperfibrinolytic component of TIC. jacs.or.kr By stabilizing existing blood clots and preventing their premature degradation, tranexamic acid helps to restore hemostasis. Studies have shown that prehospital administration of tranexamic acid can enhance coagulation and minimize fibrinolysis in trauma patients. jacs.or.kr While tranexamic acid does not directly reverse all aspects of the complex pathophysiology of TIC, its targeted action on fibrinolysis is a critical intervention in managing hemorrhage and improving outcomes in trauma patients.
Surgical Hemostasis Research
The application of tranexamic acid extends beyond the trauma setting into the operating room, where it has been extensively studied for its ability to reduce perioperative blood loss and the need for allogeneic blood transfusions in various surgical specialties.
Orthopedic Surgery (e.g., Arthroplasty, Spinal Surgery)
In major orthopedic procedures, which are often associated with significant blood loss, tranexamic acid has become a cornerstone of blood conservation strategies. iarconsortium.org
In total joint arthroplasty , including total knee arthroplasty (TKA) and total hip arthroplasty (THA), numerous studies have demonstrated the efficacy of tranexamic acid in reducing blood loss and transfusion rates. oatext.com Systematic reviews and meta-analyses have consistently shown that both intravenous and topical administration of tranexamic acid are effective. iarconsortium.org
Spinal surgery , particularly complex procedures like spinal fusion, can also lead to substantial perioperative bleeding. semanticscholar.orgsiriusstore.com Research in this area has shown that tranexamic acid significantly reduces intraoperative blood loss, postoperative drainage, and the need for blood transfusions. oatext.com
Efficacy of Tranexamic Acid in Orthopedic Surgery
| Surgical Procedure | Key Research Findings |
|---|---|
| Total Joint Arthroplasty (TKA, THA) | Consistently reduces perioperative blood loss and transfusion requirements with both intravenous and topical administration. iarconsortium.orgoatext.com |
| Spinal Surgery | Effectively decreases intraoperative and postoperative blood loss, as well as the need for blood transfusions. oatext.comsiriusstore.com |
Cardiac Surgery and Cardiopulmonary Bypass
Cardiac surgery, especially procedures requiring cardiopulmonary bypass (CPB), is known to induce a systemic inflammatory response and coagulopathy, leading to increased bleeding. researchgate.netscielo.br Tranexamic acid has been widely studied and implemented in this high-risk patient population.
Systematic reviews and meta-analyses of randomized controlled trials have consistently demonstrated that tranexamic acid significantly reduces postoperative blood loss, the need for blood transfusions, and the rate of re-operation for bleeding in patients undergoing cardiac surgery with CPB. nih.govnih.gov The use of tranexamic acid in this setting is a key component of multimodal blood conservation strategies. scielo.br
Neurosurgery and Intracranial Hemorrhage
The use of tranexamic acid in neurosurgery and the management of intracranial hemorrhage has been aimed at reducing hematoma expansion and improving patient outcomes. Clinical trials have yielded mixed but often promising results.
A meta-analysis of randomized controlled trials demonstrated that tranexamic acid can significantly inhibit hematoma growth in patients with both spontaneous intracerebral hemorrhage (ICH) and traumatic brain injury (TBI). nih.gov Specifically, for ICH patients, the mean difference in hematoma growth was -1.76 mL in favor of tranexamic acid, and for TBI patients, it was -4.82 mL. nih.gov In patients with subarachnoid hemorrhage (SAH), tranexamic acid has been shown to significantly decrease the risk of rebleeding and the development of hydrocephalus. nih.gov
However, the translation of this hemostatic effect into improved functional outcomes has not been consistently demonstrated. nih.gov For instance, the TICH-2 trial, a large randomized controlled trial, found that while tranexamic acid reduced the risk of hematoma expansion, it did not significantly improve functional outcomes at 90 days. ceemjournal.org Similarly, another meta-analysis focusing on early administration in ICH found that while it reduced hematoma expansion and the volume of the hemorrhagic lesion, it did not significantly affect mortality, poor outcomes, or the need for neurosurgical intervention. drugbank.com
A recent multinational clinical trial investigating the use of tranexamic acid within two hours of intracerebral hemorrhage onset also did not find a significant difference in preventing hematoma growth compared to placebo. oup.com The study noted hematoma growth in 43% of the tranexamic acid group versus 38% in the placebo group. oup.com
Further research is ongoing to delineate the optimal timing and patient selection for tranexamic acid administration in the context of intracranial hemorrhage to maximize its potential benefits. nih.gov
Table 1: Efficacy of Tranexamic Acid in Intracranial Hemorrhage
| Outcome Metric | Finding |
|---|---|
| Hematoma Growth (ICH) | Significantly inhibited (Mean Difference: -1.76 mL) nih.gov |
| Hematoma Growth (TBI) | Significantly inhibited (Mean Difference: -4.82 mL) nih.gov |
| Rebleeding (SAH) | Significantly decreased risk nih.gov |
| Hydrocephalus (SAH) | Significantly decreased risk nih.gov |
| Functional Outcome (TICH-2 Trial) | No significant improvement ceemjournal.org |
| Mortality (Early ICH) | No significant difference drugbank.com |
| Hematoma Growth (within 2 hours) | No significant difference (43% vs 38% placebo) oup.com |
Obstetric Hemorrhage (e.g., Postpartum Hemorrhage, Cesarean Delivery)
In the field of obstetrics, tranexamic acid has been extensively studied for its role in managing and preventing postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide.
The landmark WOMAN (World Maternal Antifibrinolytic) trial, a large randomized controlled trial, provided pivotal evidence for the use of tranexamic acid in the treatment of PPH. The study found that tranexamic acid reduces deaths due to bleeding, with the greatest benefit observed when administered within three hours of childbirth. au.dk The World Health Organization (WHO) now strongly recommends the early use of intravenous tranexamic acid in all cases of clinically diagnosed PPH. tandfonline.com
While its efficacy in treating established PPH is clear, its role in prophylaxis is more nuanced. Some studies and meta-analyses have shown that prophylactic tranexamic acid in the setting of cesarean delivery may decrease blood loss and the incidence of PPH. nih.gov However, for vaginal delivery, high-quality randomized trials have not demonstrated a significant benefit in reducing the risk of PPH with prophylactic use. researchgate.net The American College of Obstetricians and Gynecologists suggests that tranexamic acid should be considered when initial medical therapies for obstetric hemorrhage fail. henryford.com
Table 2: Tranexamic Acid in Obstetric Hemorrhage
| Clinical Scenario | Key Finding |
|---|---|
| Treatment of Postpartum Hemorrhage | Reduces death due to bleeding, especially if given within 3 hours au.dk |
| Prophylaxis in Cesarean Delivery | May decrease blood loss and incidence of PPH nih.gov |
| Prophylaxis in Vaginal Delivery | High-quality trials show no significant reduction in PPH risk researchgate.net |
Gastrointestinal Bleeding
The efficacy of tranexamic acid in the management of gastrointestinal (GI) bleeding has been a subject of debate, with conflicting evidence from various clinical trials.
A systematic review and meta-analysis of 13 randomized controlled trials involving 2,271 patients with upper GI bleeding concluded that tranexamic acid is an effective medication. researchgate.net The analysis revealed that tranexamic acid significantly reduced the rates of continued bleeding, the need for urgent endoscopic intervention, and mortality compared to placebo. researchgate.net Another randomized clinical trial focusing on severe upper GI bleeding also found that while it did not affect mortality, it was associated with a lower rate of rebleeding and a shorter hospital stay. nih.gov
In contrast, the large-scale HALT-IT (Haemorrhage Alleviation with Tranexamic Acid - Intestinal System) trial, which included over 12,000 patients with GI bleeding, found no evidence that tranexamic acid reduces death. researchgate.netnih.gov This trial has led to a re-evaluation of the routine use of tranexamic acid in this setting. Some ongoing research is exploring its potential utility in specific subpopulations, such as patients with cirrhosis and acute upper GI bleeding, where hyperfibrinolysis may play a more significant role. ashpublications.org
Table 3: Tranexamic Acid in Gastrointestinal Bleeding
| Study/Analysis | Patient Population | Key Finding |
|---|---|---|
| Meta-analysis (13 RCTs) | Upper GI Bleeding | Reduced continued bleeding, urgent endoscopy, and mortality researchgate.net |
| RCT (Severe Upper GI Bleed) | Severe Upper GI Bleeding | Reduced rebleeding and hospital stay; no effect on mortality nih.gov |
| HALT-IT Trial | GI Bleeding | No evidence of reduced mortality researchgate.netnih.gov |
Facial Aesthetic Surgery
In the realm of facial aesthetic surgery, tranexamic acid is being investigated as a means to minimize intraoperative and postoperative complications, particularly bleeding, edema, and ecchymosis.
A systematic review of the literature on tranexamic acid in aesthetic facial plastic surgery found that it is primarily studied in rhinoplasty and rhytidectomy (facelift). nih.govnih.gov In rhinoplasty, several studies reported significant reductions in intraoperative blood loss. nih.govnih.gov For both rhinoplasty and rhytidectomy, some studies found that tranexamic acid significantly reduced postoperative edema and ecchymosis. nih.govnih.gov One study on rhytidectomy also reported reduced postoperative drain output and a faster time to drain removal. nih.gov
A comprehensive systematic review and meta-analysis encompassing 22 studies with over 9,000 patients further supports these findings, indicating that tranexamic acid administration consistently resulted in reduced intraoperative blood loss, shorter surgical duration, and decreased postoperative swelling and bruising. henryford.com The synergistic benefits of combining tranexamic acid with local anesthetic agents like lidocaine (B1675312) and epinephrine (B1671497) have also been noted, potentially enhancing hemostasis and prolonging local anesthesia. henryford.com
Table 4: Tranexamic Acid in Facial Aesthetic Surgery
| Surgical Procedure | Observed Benefits |
|---|---|
| Rhinoplasty | Reduced intraoperative blood loss, postoperative edema, and ecchymosis nih.govnih.govangioedemanews.com |
| Rhytidectomy (Facelift) | Reduced postoperative edema and ecchymosis, reduced drain output nih.govnih.govangioedemanews.com |
| Blepharoplasty (Eyelid Surgery) | Reduced postoperative swelling and bruising henryford.com |
Burn Surgery
Blood loss during burn surgery is a significant contributor to patient morbidity and mortality. Tranexamic acid has been evaluated for its potential to mitigate this risk.
A double-blinded, randomized clinical trial demonstrated that intravenous administration of tranexamic acid during burn surgery can significantly reduce blood loss, the need for intravenous fluids and blood transfusions, and shorten the duration of surgery. researchgate.net A systematic review and meta-analysis of randomized controlled trials further supports these findings, showing that tranexamic acid significantly reduced intraoperative blood loss by a mean difference of -181.60 mL and was associated with smaller declines in hemoglobin levels compared to controls. droracle.ai
Another systematic review and meta-analysis concluded that there is moderate-level evidence that tranexamic acid reduces blood loss per unit of excised area and the need for packed red blood cell transfusions in burn patients undergoing surgery. researchgate.net The review suggests that intravenous tranexamic acid should be considered for patients at a higher risk of bleeding before burn surgery. nih.gov
Table 5: Efficacy of Tranexamic Acid in Burn Surgery
| Outcome Measure | Finding |
|---|---|
| Intraoperative Blood Loss | Significantly reduced researchgate.netdroracle.ai |
| IV Fluid and Blood Transfusion Needs | Minimized researchgate.net |
| Surgery Duration | Shortened researchgate.net |
| Blood Loss per Unit of Excised Area | Reduced researchgate.net |
| Packed Red Blood Cell Transfusion | Reduced researchgate.net |
Vascular Surgery
The use of tranexamic acid in major vascular surgery has been approached with caution due to the high-risk nature of this patient population. However, recent research is providing more clarity on its efficacy and safety.
A systematic review and meta-analysis found that while there was no evidence of an effect of intravenous tranexamic acid on thromboembolic events or critical bleeding, it may reduce postoperative blood loss, particularly in the first 4 to 24 hours after surgery. A randomized clinical trial on open abdominal aortic aneurysm surgery did not find a reduction in intraoperative blood loss or blood transfusions but did suggest a possible reduction in postoperative blood loss.
Table 6: Tranexamic Acid in Vascular Surgery (POISE-3 Sub-study)
| Outcome | Tranexamic Acid Group | Placebo Group |
|---|---|---|
| Composite Bleeding Outcome | 12.6% | 14.7% |
| Cardiovascular Safety Outcome | 20.2% | 18.1% |
Non-Hemorrhagic Research Applications
Beyond its primary role as an antifibrinolytic agent, tranexamic acid is being explored for various non-hemorrhagic applications, largely due to its anti-inflammatory and anti-melanin-producing properties.
In dermatology, tranexamic acid is used off-label for the treatment of melasma, a common pigmentary disorder. researchgate.net Clinical trials have shown that both oral and topical tranexamic acid can decrease epidermal pigmentation associated with melasma. researchgate.net It has also shown promise in treating other dermatological conditions such as rosacea, urticaria, and post-inflammatory hyperpigmentation. droracle.airesearchgate.net
Research has also investigated its potential anti-inflammatory effects. A systematic review found that tranexamic acid has an anti-inflammatory effect in patients undergoing orthopedic surgery, as evidenced by decreased levels of C-reactive protein and interleukin-6. Another study in cardiac surgery patients demonstrated that tranexamic acid can modulate the immune system, reduce surgery-induced immunosuppression, and significantly lower postoperative infection rates. henryford.com
In the field of oncology, preclinical studies suggest that tranexamic acid may have anticancer properties by suppressing cancer cell viability and tumor growth. researchgate.net A systematic review and meta-analysis of animal studies showed a reduction in tumor growth in animals treated with tranexamic acid. researchgate.net Clinical research in this area is still in its early stages but ongoing. ashpublications.org
Furthermore, tranexamic acid has been used off-label for the management of hereditary angioedema (HAE) to prevent or treat swelling attacks, although it is generally considered less effective than newer approved therapies. nih.gov Some studies have also explored its use in non-hereditary and drug-induced angioedema. nih.gov
Table 7: Non-Hemorrhagic Applications of Tranexamic Acid
| Application Area | Condition | Key Research Finding |
|---|---|---|
| Dermatology | Melasma | Decreased epidermal pigmentation researchgate.net |
| Rosacea, Urticaria, Post-inflammatory Hyperpigmentation | Promising results in reducing symptoms droracle.airesearchgate.net | |
| Inflammation | Orthopedic Surgery | Decreased C-reactive protein and interleukin-6 levels |
| Cardiac Surgery | Reduced postoperative infection rates henryford.com | |
| Oncology | Various Cancers (preclinical) | Suppressed cancer cell viability and tumor growth researchgate.net |
| Angioedema | Hereditary Angioedema | Used off-label for prevention and treatment of attacks nih.gov |
Dermatological Research (e.g., Melasma, Hyperpigmentation)
Tranexamic acid has been investigated for its effects on skin hyperpigmentation, particularly in conditions like melasma. mdpi.com Research suggests that its therapeutic action is linked to its anti-plasmin activity. mdpi.com By inhibiting the plasminogen activator pathway in the skin, tranexamic acid can suppress the production of cytokines and chemical mediators that stimulate melanin (B1238610) production. mdpi.comnih.gov This process helps to prevent excessive melanin synthesis, thereby addressing hyperpigmentation. mdpi.com
Clinical studies have explored various administration routes, including oral, topical, and intradermal injections, to evaluate the efficacy of tranexamic acid in treating melasma. dovepress.com One clinical trial involving 25 women who received both oral and topical tranexamic acid for eight weeks demonstrated a significant decrease in the mean lesional melanin index scores. elsevierpure.com Histological analysis from this study revealed a reduction in epidermal pigmentation, as well as a decrease in the number of blood vessels and mast cells in the affected skin. elsevierpure.com
Another study compared the effectiveness of intradermal injections of tranexamic acid with a combination therapy of hydroquinone, tretinoin (B1684217), and fluocinolone (B42009) acetonide. dovepress.com The results indicated that while both treatments were beneficial in reducing hyperpigmentation, intradermal tranexamic acid was more effective in lowering the melanin content. dovepress.com
The table below summarizes findings from a clinical study on the effects of oral and topical tranexamic acid on melasma. elsevierpure.com
| Parameter | Before Treatment | After 8 Weeks of Treatment | Outcome |
| Mean Lesional Melanin Index | Baseline | Significantly Decreased | Improvement in hyperpigmentation |
| Epidermal Pigmentation | Present | Reduced | Reduction in visible pigmentation |
| Vessel Numbers | Increased | Reduced | Decrease in associated redness |
| Mast Cell Counts | Increased | Reduced | Reduction in inflammatory markers |
Skeletal Health Research (e.g., Osteoporosis, Fracture Healing, Degenerative Joint Disease)
The potential therapeutic applications of tranexamic acid in skeletal health, including osteoporosis, fracture healing, and degenerative joint disease, have been an area of preclinical and some clinical investigation. nih.gov Animal studies have suggested that tranexamic acid may have beneficial effects on conditions like osteoporosis and osteoarthritis. nih.gov In vitro studies have shown that tranexamic acid can directly promote the bone-forming activity of osteoblasts and inhibit the formation of bone-resorbing osteoclasts. nih.gov
Research in animal models has provided insights into the effects of tranexamic acid on fracture healing. One study using a rat femur fracture model found that systemic administration of tranexamic acid accelerated early bone formation. researchgate.netjointdrs.org Radiographic examinations at day 15 showed significantly better bone healing scores in the tranexamic acid-treated group compared to the control group. jointdrs.org Histopathological analysis also indicated that tranexamic acid treatment enhanced bone healing through more intensive callus formation. jointdrs.org However, these significant differences in radiological scores were not observed at later time points (days 30 and 45). jointdrs.org
Conversely, another study investigating the local application of tranexamic acid in a rat spinal fusion model found that it reduced the quality and stability of the fusion. nih.gov This suggests that the method of administration may play a crucial role in the effect of tranexamic acid on bone healing. nih.gov A study on human osteoblasts indicated that while high concentrations of tranexamic acid could decrease cell viability and metabolism, clinically relevant concentrations did not show adverse effects. researchgate.net
The following table presents the radiological and histopathological findings from a rat femur fracture study. jointdrs.org
| Time Point | Assessment Method | Tranexamic Acid Group | Control Group | Significance |
| Day 15 | Radiographic Score | Significantly Higher | Lower | p=0.019 |
| Day 15 | Histopathological Score | Significantly Higher | Lower | p=0.017 |
| Day 30 | Radiographic Score | No Significant Difference | No Significant Difference | p=0.138 |
| Day 45 | Radiographic Score | No Significant Difference | No Significant Difference | p=0.269 |
Hereditary Angioedema Research
Tranexamic acid has been utilized in the management of hereditary angioedema (HAE), a genetic disorder characterized by recurrent episodes of severe swelling. angioedemanews.com Its role has been evaluated in clinical trials, particularly for the on-demand treatment of HAE attacks. angioedemanews.com
A key Phase 3 clinical trial, known as FAST2, compared the efficacy of oral tranexamic acid with icatibant (B549190) for treating swelling episodes in 74 individuals with HAE. angioedemanews.comdrugbank.com The primary goal of the study was to determine the time to clinically significant relief from symptoms. angioedemanews.com The results demonstrated that the median time to symptom relief was substantially shorter for patients treated with icatibant (2 hours) compared to those who received tranexamic acid (12 hours). angioedemanews.com This finding indicated the superior efficacy of icatibant as an on-demand treatment for HAE attacks. angioedemanews.com
While randomized controlled trials for the prophylactic (preventative) use of tranexamic acid in HAE are lacking, observational studies have reported some benefits. angioedemanews.com For instance, one observational study involving 104 HAE patients found that tranexamic acid reduced the frequency of attacks in 70% of the participants. angioedemanews.com Another case series showed that tranexamic acid either eliminated or significantly reduced the frequency or severity of swelling attacks in 12 out of 16 patients. angioedemanews.com
The table below summarizes the key findings from the FAST2 clinical trial. angioedemanews.com
| Treatment Group | Median Time to Symptom Relief | Outcome |
| Icatibant | 2 hours | Superior efficacy for on-demand treatment |
| Tranexamic Acid | 12 hours | Less effective than Icatibant for on-demand treatment |
Research in Hemoptysis
The efficacy of tranexamic acid in the management of hemoptysis (coughing up blood) has been assessed in several randomized controlled trials and meta-analyses. researchgate.netacpjournals.org These studies have investigated the impact of tranexamic acid on bleeding duration, volume, and the need for further medical interventions. tmu.edu.twnih.gov
A systematic review and meta-analysis of four randomized controlled trials revealed that while there were no significant differences in the duration of bleeding or the resolution of hemoptysis between the tranexamic acid and control groups, there was a notable reduction in bleeding volume. tmu.edu.twnih.gov Specifically, the use of tranexamic acid was associated with a mean reduction of 56.21 mL in bleeding volume. tmu.edu.twnih.gov Furthermore, the analysis indicated a reduced risk for requiring further interventions and a shorter length of hospital stay for patients treated with tranexamic acid. tmu.edu.twnih.gov
One randomized, placebo-controlled trial involving 47 patients hospitalized for hemoptysis studied the effects of inhaled tranexamic acid. acpjournals.org The study, which was stopped early due to efficacy, found that the volume of daily expectorated blood was reduced from the second to the fifth day of the hospital stay in the group receiving tranexamic acid. acpjournals.org Additionally, no patients in the tranexamic acid group required additional interventional procedures, compared to 18% in the placebo group. acpjournals.org The mean length of hospital stay was also shorter for the tranexamic acid group (5.7 days) versus the placebo group (7.8 days). acpjournals.org
The following table details the outcomes from a meta-analysis of randomized controlled trials on tranexamic acid for hemoptysis. tmu.edu.twnih.gov
| Outcome Measure | Tranexamic Acid Group vs. Control Group |
| Bleeding Volume | Reduced (Mean Difference: -56.21 mL) |
| Risk of Further Intervention | Reduced (Peto Odds Ratio: 0.24) |
| Length of Hospital Stay | Reduced (Mean Difference: -1.62 days) |
Safety Profile and Adverse Event Research
Neurological Adverse Events
Seizures and Related Conditions (e.g., Myoclonus, Status Epilepticus)
Tranexamic acid has been associated with central nervous system adverse events, including seizures, myoclonus, and status epilepticus. A real-world adverse event analysis from the U.S. Food and Drug Administration (FDA) Adverse Event Reporting System (FAERS) database, spanning from 2004 Q1 to 2023 Q3, identified 785 cases of nervous system disorders related to TXA out of 1,574 total TXA-related adverse events. Within this category, specific events included Myoclonus (70 cases), Status Epilepticus (43 cases), and Myoclonic Epilepsy (17 cases). nih.govfrontiersin.orgresearchgate.netnih.gov
The mechanism underlying TXA-induced seizures involves its action as a competitive antagonist of glycine (B1666218) and gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By reducing inhibitory currents, TXA increases neuronal excitability, leading to proconvulsant effects. neurology.orgsemanticscholar.orgnih.gov
A significant concern arises from inadvertent intrathecal administration of TXA, where it can be mistaken for spinal anesthetics due to similar packaging and appearance neurology.orgsemanticscholar.orgdra.gov.pkacino.swissresearchgate.net. Such errors have resulted in severe neurological sequelae, including refractory seizures, cardiac arrhythmias, paraplegia, permanent neurological injury, and a high mortality rate, with some reviews reporting 50% mortality in cases of intrathecal administration neurology.orgsemanticscholar.orgdra.gov.pkacino.swissresearchgate.net. Out of 21 reported cases of inadvertent intrathecal injection of TXA since 1988, 20 were life-threatening and 10 were fatal. dra.gov.pkacino.swiss The FAERS analysis also noted 78 cases of adverse reactions stemming from incorrect product administration. nih.govfrontiersin.orgresearchgate.netnih.gov
Seizures associated with TXA are not confined to cardiac surgery patients but have also been reported in individuals undergoing non-cardiac surgery and receiving other medical treatments. nih.gov The incidence of TXA-associated seizures has been observed to increase with higher dosages, with retrospective analyses showing an increase from 0.5-1.0% to 6.4-7.3% when higher doses are used. reliasmedia.com
Table 1: Select Nervous System Disorders Associated with Tranexamic Acid (FAERS Data, 2004 Q1-2023 Q3) nih.govfrontiersin.orgresearchgate.netnih.gov
| System Organ Class | Preferred Term | Number of Cases (n) |
| Nervous System Disorders | Myoclonus | 70 |
| Nervous System Disorders | Status Epilepticus | 43 |
| Nervous System Disorders | Myoclonic Epilepsy | 17 |
| Nervous System Disorders | Total Nervous System Disorders | 785 |
Visual Impairment and Chromatopsia
Visual disturbances, including visual impairment and chromatopsia (color vision disturbances), are reported adverse effects of Tranexamic acid. pfizermedicalinformation.combmj.combemoacademicconsulting.comresearchgate.netresearchgate.netfda.govhres.cadrugbank.comfda.govnps.org.au These ocular adverse effects are considered rare. bmj.com
Cases of impaired vision have been documented, such as a 79-year-old man with end-stage renal failure who developed bilateral vision deterioration and nyctalopia (night blindness) due to severe photoreceptor dysfunction, particularly of rods, after receiving TXA. His vision subjectively improved within days of TXA discontinuation, with serial electroretinogram (ERG) showing recovery of rod function over several months. bmj.com Chromatopsia, often linked to impaired cone function, has also been observed, and discontinuation of TXA has often resolved these issues. bemoacademicconsulting.comresearchgate.net
More severe ocular complications, such as central retinal artery occlusion and central retinal vein obstruction, have also been reported in patients treated with TXA. nih.govfrontiersin.orgresearchgate.netnih.govpfizermedicalinformation.combemoacademicconsulting.comresearchgate.netresearchgate.nethres.cafda.govnps.org.au Ligneous conjunctivitis has also been reported in patients taking TXA. bemoacademicconsulting.comfda.gov Visual impairment can also be a symptom of TXA overdose. drugbank.com Given these potential adverse effects, it is recommended to discontinue TXA if visual or ocular symptoms occur. fda.govhres.cafda.gov
Allergic and Anaphylactoid Reactions
Allergic reactions, including anaphylaxis and anaphylactoid reactions, have been reported in association with Tranexamic acid, suggesting a causal relationship. pfizermedicalinformation.comfda.govhres.canih.govwalshmedicalmedia.comnih.gov Although generally considered a rare occurrence, increasing reports of anaphylactic reactions to TXA have emerged. nih.govnih.govresearchgate.net
A systematic review identified 15 cases of TXA-induced anaphylaxis, with patients ranging from 2 to 80 years old, 60% of whom were adults. The most frequently reported symptoms included hypotension, hypoxia, and rash, each occurring in 66.7% of cases, followed by tachycardia in 60.0%. nih.govresearchgate.net In 73.3% of these cases, TXA was confirmed as the causative allergen through allergological workup. nih.govresearchgate.net Prompt recognition and appropriate treatment, typically involving corticosteroids, epinephrine (B1671497), and antihistamines, are critical for optimal outcomes. While most patients recovered, one patient experienced recurrent anaphylaxis and one patient died in the reviewed cases. nih.govresearchgate.net
Gastrointestinal Disturbances in Research Contexts
Gastrointestinal disturbances are among the most common adverse reactions associated with Tranexamic acid. These typically include nausea, vomiting, and diarrhea. pfizermedicalinformation.comfda.govdrugbank.comnih.govmims.com These symptoms may often resolve with a reduction in dosage. pfizermedicalinformation.com
In the context of gastrointestinal bleeding, the role of TXA is complex and not uniformly established across all types of bleeding. For acute lower gastrointestinal bleeding, current guidelines suggest that TXA use should be confined to clinical trials due to limited evidence supporting its benefit. droracle.ainih.gov Some studies indicate that early TXA administration might reduce the need for blood transfusions and rebleeding rates in lower GI bleeding, but more evidence is required to demonstrate its safety and efficacy. nih.gov
For upper gastrointestinal bleeding, some systematic reviews and meta-analyses have suggested that TXA can significantly reduce rates of continued bleeding, urgent endoscopic intervention, and mortality. droracle.aidroracle.ai However, other studies, particularly large randomized controlled trials, have found no beneficial effect of extended-use high-dose intravenous TXA on mortality or bleeding outcomes in upper gastrointestinal bleeding and noted an increase in adverse events, including deep venous thrombosis, pulmonary embolism, and seizures. nih.govdroracle.ai Specifically, TXA is not recommended for patients with cirrhosis and active variceal bleeding, as it has shown no beneficial effect and may increase the risk of venous thromboembolic events in this population. droracle.ai
Real-World Adverse Event Data Analysis Methodologies
Real-world adverse event data analysis methodologies provide crucial insights into the safety profile of medications like Tranexamic acid, complementing findings from controlled clinical trials. A significant study analyzed real-world data from the U.S. Food and Drug Administration (FDA) Adverse Event Reporting System (FAERS) database, collecting adverse drug event data concerning TXA from the first quarter of 2004 to the third quarter of 2023. nih.govfrontiersin.orgresearchgate.netnih.gov
The methodology involved the collection of over 16.6 million adverse event reports, from which 1,574 cases specifically related to TXA were identified. Following data standardization, various signal quantification techniques were employed for analysis. These techniques included reporting odds ratios (RORs), proportional reporting ratios (PRRs), Bayesian confidence propagation neural network (BCPNN), and empirical Bayes geometric mean (EBGM). nih.govfrontiersin.orgresearchgate.netnih.gov
This comprehensive analysis identified adverse effects that were not previously highlighted in product instructions, such as renal cortical necrosis, hepatic cyst rupture, and vascular stent stenosis. Despite their infrequent occurrence, these events exhibited high signal strength, indicating a strong association with TXA. nih.govfrontiersin.orgresearchgate.netnih.gov The study also noted that Retinal artery occlusion and Vascular stent thrombosis disorder were frequent and exhibited high signal strength. nih.govfrontiersin.orgresearchgate.netnih.gov Such real-world data analysis is vital for elucidating drug safety and optimizing patient treatment strategies. nih.govfrontiersin.orgresearchgate.netnih.gov
Table 2: Common System Organ Classes (SOCs) and Signal Intensities for TXA-Related Adverse Events (FAERS Data, 2004 Q1-2023 Q3) frontiersin.orgnih.gov
| System Organ Class (SOC) | Number of Cases (n) | ROR | PRR | IC | EBGM |
| Nervous System Disorders | 785 | 2.41 | 2.14 | 1.1 | 2.14 |
| Injury, poisoning and procedural complications | 529 | 1.42 | 1.36 | 0.45 | 1.36 |
| General disorders and administration site conditions | 437 | 0.52 | 0.57 | -0.8 | 0.57 |
| Vascular disorders | 386 | 4.49 | 4.16 | 2.06 | 4.16 |
| Cardiac disorders | 377 | 3.65 | 3.4 | 1.77 | 3.4 |
Investigation of Risk Factors for Adverse Events (e.g., Age, Renal Function, Concomitant Medications)
Several factors have been identified that may increase the risk of adverse events associated with Tranexamic acid administration.
Age: While clinical studies have not definitively determined different responses in subjects aged 65 and over compared to younger individuals, it is generally recommended that dose selection for elderly patients be cautious. This is due to the higher frequency of decreased hepatic, renal, or cardiac function, and the presence of concomitant diseases or other drug therapies in this population. fda.govhres.ca A systematic review of TXA-induced anaphylaxis cases found patients ranging from 2 to 80 years old, with 60% being adults. nih.govresearchgate.net
Renal Function: Renal impairment is a significant risk factor for TXA-related adverse events because the drug is substantially excreted by the kidneys. Patients with impaired renal function may experience an increased elimination half-life, leading to higher systemic exposure and a greater risk of toxic reactions. bmj.comresearchgate.netfda.govhres.cafda.govnps.org.au Dose reduction is recommended for adult and pediatric patients with mild to moderate renal impairment. fda.govhres.cafda.govnps.org.au Renal cortical necrosis has been reported, particularly in women with postpartum hemorrhage who received TXA, with the length of TXA exposure being a risk factor for poorer kidney outcomes. nih.govfrontiersin.orgresearchgate.netnih.govpfizermedicalinformation.comhres.canih.gov
Concomitant Medications: The co-administration of certain medications can further elevate the risk of adverse events:
Prothrombotic Medical Products: Concomitant use of TXA with prothrombotic agents, such as Factor IX Complex Concentrates, Anti-inhibitor Coagulant Concentrates, and combined hormonal contraceptives, can increase the risk of thromboembolic events (e.g., deep vein thrombosis, pulmonary embolism, cerebral thrombosis, acute renal cortical necrosis, and central retinal artery/vein obstruction). pfizermedicalinformation.comfda.govhres.cafda.govnps.org.au
Oral Tretinoin (B1684217) (all-trans retinoic acid): The procoagulant effect of oral tretinoin may be exacerbated by concomitant use of TXA. fda.govmims.com
Sulprostone: This prostaglandin (B15479496) E2 analogue may impair the renal elimination of TXA, potentially leading to increased TXA exposure and associated risks. nih.gov
Analysis of Incorrect Product Administration and Associated Adverse Events
Incorrect product administration of Tranexamic acid has been a documented cause of severe adverse events, particularly related to inadvertent intrathecal injection. This type of medication error often occurs when TXA is mistaken for obstetric spinal anesthesia, such as bupivacaine, during procedures like caesarean deliveries. The similarity in the appearance of ampoules (both typically transparent solutions in transparent ampoules) and their storage in close proximity contribute to these errors. neurology.orgsemanticscholar.orgdra.gov.pkacino.swissresearchgate.net
The consequences of inadvertent intrathecal TXA administration are severe due to its potent neurotoxicity. Reported outcomes include profound neurological sequelae, refractory seizures, cardiac arrhythmias, paraplegia, permanent neurological injury, and a high risk of mortality. A 2019 review highlighted 21 reported cases of inadvertent intrathecal TXA injection since 1988, with 20 being life-threatening and 10 resulting in fatalities. dra.gov.pkacino.swiss The FAERS database analysis also identified 78 cases of adverse reactions directly attributed to confusion between incorrect product administration. nih.govfrontiersin.orgresearchgate.netnih.gov Healthcare professionals are urged to exercise extreme vigilance and verify the labeling of TXA injections before administration to prevent such catastrophic errors. dra.gov.pkacino.swiss
Pharmacoeconomic and Health Policy Research on Tranexamic Acid
Cost-Effectiveness Analyses in Various Clinical Settings
Cost-effectiveness analyses have consistently demonstrated the economic benefits of tranexamic acid across a range of clinical applications, particularly in managing significant hemorrhage.
Trauma The CRASH-2 trial provided crucial evidence on the cost-effectiveness of tranexamic acid administration to bleeding trauma patients in low, middle, and high-income settings. The study, which included data from Tanzania, India, and the United Kingdom, estimated that early administration of TXA within three hours of injury could save a substantial number of life years (LYs) per 1,000 trauma patients. For instance, TXA was estimated to save 372 LYs in Tanzania, 315 LYs in India, and 755 LYs in the UK per 1,000 patients. plos.org
The incremental cost per life year gained (ICER) of administering TXA was remarkably low across these diverse economic settings, indicating high cost-effectiveness. In Tanzania, the ICER was estimated at $48 per LY, in India at $66 per LY, and in the UK at $64 per LY. plos.org
Table 1: Cost-Effectiveness of TXA in Bleeding Trauma Patients (CRASH-2 Trial)
| Country | Life Years Saved per 1,000 Patients | Incremental Cost per 1,000 Patients (USD) | Incremental Cost per Life Year Gained (USD) |
| Tanzania | 372 | 18,025 | 48 |
| India | 315 | 20,670 | 66 |
| UK | 755 | 48,002 | 64 |
Data derived from Guerriero C, et al. (2011). plos.org
Sensitivity analyses within the CRASH-2 study highlighted that the price of TXA significantly impacts its cost-effectiveness. For example, if the unit cost of 2g of TXA was $2.57, the cost-effectiveness would be $8 per LY in Tanzania, $12 per LY in India, and $26 per LY in the UK. Conversely, a higher unit cost of $45.6 per patient would result in ICERs of $124, $148, and $86 per LY in Tanzania, India, and the UK, respectively. plos.org
Further cost-effectiveness analyses based on the CRASH-3 trial, focusing on traumatic brain injury (TBI), also demonstrated TXA's high cost-effectiveness. For patients with mild or moderate TBI with intracranial bleeding, early administration of TXA was found to be highly cost-effective in both the UK and Pakistan. In the UK, the cost per Quality-Adjusted Life Year (QALY) was £4288, while in Pakistan, it was US$24 per QALY. These ICERs were well below the respective cost-effectiveness thresholds, suggesting that TXA treatment is likely to be cost-effective across all income settings globally for these patient groups. nih.govbmj.combmj.com
Postpartum Hemorrhage (PPH) For postpartum hemorrhage, early treatment with tranexamic acid has also proven to be highly cost-effective, particularly in countries with high maternal mortality rates. In Nigeria, early TXA treatment generated an average gain of 0.18 QALYs at an additional cost of $37.12 per patient, resulting in a base case ICER of $208 per QALY. In Pakistan, the average gain was 0.08 QALYs at an additional cost of $6.55 per patient, with an ICER of $83 per QALY. These ICERs were below the lower bound of the cost-effectiveness threshold range in both countries. lshtm.ac.uk
Table 2: Cost-Effectiveness of TXA in Postpartum Hemorrhage (Nigeria and Pakistan)
| Country | Average QALYs Gained per Patient | Additional Cost per Patient (USD) | Incremental Cost per QALY (USD) |
| Nigeria | 0.18 | 37.12 | 208 |
| Pakistan | 0.08 | 6.55 | 83 |
Data derived from Roberts I, et al. (2017). lshtm.ac.uk
Integrating TXA into national guidelines for PPH management has been shown to require only a modest budget increase (approximately 2.3%) while promising substantial cost savings through reduced surgeries and hospital stays. mdpi.com
Orthopedic Surgery (Total Knee Arthroplasty - TKA) In orthopedic procedures like total knee arthroplasty (TKA), the application of TXA has demonstrated significant reductions in both hidden and visible blood loss, leading to lower transfusion rates. Studies indicate that TXA can reduce total blood loss by 37.4% and significantly decrease hidden blood loss. This comprehensive reduction in blood loss translates to significantly lower transfusion rates, with one study reporting a reduction from 45.9% in the control group to 27.4% in the TXA group. frontiersin.org Reducing the need for allogeneic blood transfusions not only improves patient outcomes but also leads to considerable cost savings for healthcare systems due to the expenses associated with transfusions and their potential complications. frontiersin.org
Resource Utilization and Healthcare System Impact Studies
The widespread adoption of tranexamic acid has a notable impact on healthcare resource utilization, primarily through its ability to reduce blood loss and the subsequent need for blood transfusions.
Blood Transfusion Reduction One of the most significant impacts of TXA on healthcare resources is its proven efficacy in reducing the need for allogeneic blood transfusions. frontiersin.org Blood transfusions are resource-intensive, involving screening, processing, storage, and administration, all of which incur significant costs. Furthermore, transfusions carry inherent risks, including allergic reactions, transfusion-related acute lung injury, and the potential transmission of infectious diseases. By minimizing transfusion requirements, TXA contributes to improved resource allocation within healthcare systems and mitigates these associated risks and costs. frontiersin.org
Hospital Stay and Recovery While some initial trauma studies suggested a small, statistically significant increase in non-intensive care unit (non-ICU) hospital stay due to TXA administration plos.org, other clinical settings demonstrate a potential for reduced hospital stays. For example, in TKA, the reduction in blood loss and associated complications like postoperative anemia can lead to faster recovery and potentially shorter hospital stays, optimizing healthcare resource utilization. frontiersin.orgjocr.co.in Effective pain management, which TXA may contribute to through its anti-inflammatory effects in some contexts, also facilitates earlier mobilization and discharge, further improving healthcare efficiency. jocr.co.in
Impact in Resource-Limited Settings In resource-limited trauma systems, early administration of TXA has been shown to significantly reduce mortality in trauma patients, particularly those with penetrating injuries and a high risk of hemorrhage. researchgate.net These findings underscore TXA's critical role in optimizing outcomes within constrained healthcare environments. For postpartum hemorrhage, the introduction of TXA in low- and middle-income countries (LMICs) is particularly impactful as it addresses challenges related to the cold chain requirements of other uterotonics like oxytocin (B344502), which can be difficult to maintain in these settings, affecting drug efficacy. mchandaids.org The feasibility and acceptability of introducing TXA in primary and tertiary facilities in Sub-Saharan African countries have been demonstrated, highlighting its potential to improve PPH care where consistent cold chain systems are a challenge. mchandaids.orgnih.gov
Policy Implications and Implementation Research for Global Adoption
The compelling evidence supporting tranexamic acid's efficacy and cost-effectiveness has significant policy implications, driving efforts towards its broader global adoption.
WHO Recommendations and Essential Medicines List Recognizing its life-saving potential, the World Health Organization (WHO) has included tranexamic acid in its Essential Medicines List (EML) for the management of postpartum hemorrhage. mdpi.commchandaids.orgwho.int This inclusion signifies TXA as a crucial intervention that should be readily available in settings providing emergency obstetric care, regardless of the level of health system resources. who.int The WHO recommends intravenous TXA administration for PPH treatment as an adjunct therapy to oxytocin and other standard treatment options, particularly when administered within three hours of PPH onset. mdpi.commchandaids.orgwho.int
Barriers and Challenges to Adoption Despite strong recommendations and evidence, the widespread adoption of TXA, especially in LMICs, faces several challenges. These include decentralized procurement processes, time-consuming policy updates at national levels, market access barriers, and a lack of consistent demand for quality-assured products. Additionally, inadequate systematic training and insufficient information provision to healthcare providers can impede access and appropriate use. mchandaids.orgnih.govresearchgate.net Variability among countries regarding the recommendation or inclusion of TXA in national EMLs also contributes to its underuse in many high-burden settings. mchandaids.org
Implementation Strategies and Research Implementation research plays a vital role in bridging the gap between evidence-based recommendations and real-world clinical practice. Studies evaluating the feasibility and acceptability of introducing TXA in different resource settings are crucial for informing policy and practice. nih.govresearchgate.net For instance, pilot implementation studies in Sub-Saharan African countries have demonstrated that TXA can be safely and appropriately introduced in primary and tertiary facilities, with high healthcare provider acceptance. mchandaids.orgnih.gov
Successful implementation requires a holistic approach to training and regular supportive supervision to ensure the continued safe and appropriate use of TXA. Dedicated training is also needed to improve the documentation of patient charts on PPH care. mchandaids.orgnih.govresearchgate.net Efforts to accelerate national availability and end-user access to TXA involve supporting Ministries of Health in updating national guidelines, EMLs, and essential packages of health services to include these medicines, as well as developing clinical protocols with supportive job aids. mchandaids.org
Global Health Implications The estimated cost-effectiveness of TXA across various income settings suggests its potential to prevent many thousands of premature deaths globally each year, particularly in trauma and PPH. bmj.comlshtm.ac.uk The development of hospital-level policies for routine TXA use in major non-cardiac surgery is also being explored, with pragmatic dosing strategies designed for easy implementation and global adoption if found effective and safe. bmj.com These findings highlight the critical role of policy and implementation research in maximizing the public health benefit of this affordable and effective medication.
Research in Special Populations
Pediatric Applications and Dosing Regimen Research
Tranexamic acid (TXA) has been widely investigated for its utility in pediatric patients across various clinical scenarios, demonstrating its role as an antifibrinolytic agent that can reduce bleeding and the need for blood transfusions researchgate.net. It is increasingly integrated into pediatric blood management protocols researchgate.net.
In the context of pediatric trauma, the evidence for TXA use is more limited compared to adults, primarily consisting of retrospective studies and a single prospective observational trial nih.gov. However, some studies, particularly those in combat settings and one civilian U.S. study, have suggested an association with improved mortality rates in injured children nih.govnih.govnih.govnih.gov. To further clarify its efficacy in pediatric trauma, a large, multicenter, adaptive allocation, randomized controlled trial, known as the Traumatic Injury Clinical Trial Evaluating Tranexamic Acid in Children (TIC-TOC), is currently underway. This Phase 3 study aims to evaluate the efficacy of TXA in severely injured children with hemorrhagic brain and/or torso injuries veeva.compedemmorsels.com.
Research into optimal dosing regimens for pediatric populations is ongoing. For instance, the TIC-TOC study is evaluating different TXA bolus and infusion regimens in pediatric trauma patients pedemmorsels.com. While TXA has shown promise in many pediatric surgical contexts, some studies have yielded varied results; for example, a randomized, controlled, double-blind clinical trial in children undergoing adenotonsillectomy found that TXA administration did not significantly reduce intraoperative bleeding volume, though it was safely used scielo.br.
Table 1: Research Findings on Tranexamic Acid in Pediatric Surgery
| Surgical Area | Key Findings | Reference |
| Cardiac Surgery | Reduced postoperative blood loss; mixed results on allogeneic transfusion requirement. Particularly effective in infants <10 kg and cyanotic children. | frontiersin.org |
| Spine Surgery | Demonstrated benefits in reducing blood loss and transfusion requirements. | bmj.comnih.govnih.gov |
| Craniofacial Surgery | Demonstrated benefits in reducing blood loss and transfusion requirements. | bmj.comnih.govmdpi.comnih.gov |
| Adenotonsillectomy | Safely used, but did not significantly reduce intraoperative bleeding volume in the studied cohort. | scielo.br |
| Trauma | Limited evidence, but some studies suggest improved mortality, especially in combat settings. Large-scale efficacy trials (e.g., TIC-TOC) are ongoing. | nih.govnih.govnih.govnih.govveeva.compedemmorsels.com |
Use in Pregnant and Lactating Individuals: Fetal and Neonatal Outcomes Research
Pregnancy: Tranexamic acid is known to cross the placenta uwmedicine.org. Limited available data suggest that TXA is not thought to cause fetal or neonatal harm when administered during pregnancy uwmedicine.org. For instance, a study involving 256 pregnant women, including those who delivered by cesarean section, reported no increased risk of thrombosis associated with TXA use medsafe.govt.nz.
Lactation: Research indicates that the amounts of tranexamic acid transferred into breastmilk are low researchgate.netnih.gov. Specifically, TXA concentrations in breastmilk are approximately 1/100 of the maternal serum levels uwmedicine.org. A prospective, controlled observational study evaluated the outcomes of infants exposed to TXA through breastfeeding. The study compared 21 infants whose mothers took TXA while breastfeeding to 42 infants whose mothers took amoxicillin (B794) (a drug considered safe during lactation). The findings revealed no increase in adverse long-term outcomes, such as restlessness or gastroesophageal reflux, in the infants exposed to TXA via breastmilk researchgate.netnih.govwebsitehome.co.uk. Furthermore, growth below the 3rd percentile was observed in a similar proportion of infants in both the TXA-exposed group and the control group, and development was normal for all infants in the study group researchgate.netnih.gov. These data, coupled with the estimated very low drug exposure, support the continuation of breastfeeding for women requiring tranexamic acid treatment researchgate.netnih.govnih.gov.
Table 2: Neonatal Outcomes in Infants Exposed to Tranexamic Acid via Breastfeeding
| Outcome Measured | TXA Group (n=21) | Control Group (n=42) | P-value | Reference |
| Decreased Breastmilk | 1 woman | 2 women | 1.0 | researchgate.netnih.gov |
| Possible Adverse Drug Effects (infants) | 1 infant (restlessness) | 1 infant (gastroesophageal reflux) | 1.0 | researchgate.netnih.gov |
| Growth Below 3rd Percentile (infants) | 1 infant | 4 infants | 0.66 | researchgate.netnih.gov |
| Normal Development (infants) | All infants | All infants | N/A | researchgate.netnih.gov |
Patients with Renal Impairment: Pharmacokinetic and Safety Considerations
Tranexamic acid is primarily eliminated via the kidneys droracle.airesearchgate.net. Therefore, dose adjustment is crucial in patients with renal impairment to prevent drug accumulation and potential toxicity droracle.ai. Pharmacokinetic studies have shown that plasma tranexamic acid concentrations are higher in patients with compromised renal function due to reduced clearance researchgate.net.
Current research suggests that typical perioperative dosing of tranexamic acid is likely safe and effective in patients with a creatinine (B1669602) clearance greater than 30 mL/min nih.govresearchgate.net. However, the effects of TXA in patients with more severe kidney disease (creatinine clearance less than 30 mL/min or End-Stage Renal Disease, ESRD) are not yet adequately studied nih.govresearchgate.net. A significant number of randomized controlled trials evaluating perioperative TXA have broadly excluded patients with kidney disease, sometimes even those with mild impairment, which limits the generalizability of findings to this population nih.govresearchgate.net.
A meta-analysis of two large trials found no substantial increase or decrease in the occurrence of thrombotic events in patients with an estimated glomerular filtration rate (eGFR) less than 60 mL/min/1.73m² (Relative Risk [RR], 0.95; 95% CI: 0.83 to 1.07) or those with eGFR greater than or equal to 60 mL/min/1.73m² (RR, 1.00; 95% CI, 0.91 to 1.11; P for subgroup difference = 0.47) nih.govresearchgate.net. However, these trials also excluded patients with severe kidney disease nih.govresearchgate.net.
In specific cases, such as patients with autosomal dominant polycystic kidney disease (ADPKD) experiencing severe hematuria, tranexamic acid has been successfully used to manage bleeding. In a case series, the drug was reported to stop massive bleeding within 2 to 5 days, with subsequent stabilization of hemoglobin levels and renal function, and no reported side effects or thromboembolic events revistanefrologia.com. This suggests a potential role for TXA in selected ADPKD patients with intractable hematuria unresponsive to conventional therapy revistanefrologia.com.
Table 3: Tranexamic Acid and Thrombotic Risk in Patients with Renal Impairment (Meta-analysis Findings)
| Patient Group (eGFR) | Relative Risk (RR) for Thrombotic Events | 95% Confidence Interval (CI) | P for Subgroup Difference | Reference |
| < 60 mL/min/1.73m² | 0.95 | 0.83–1.07 | 0.47 | nih.govresearchgate.net |
| ≥ 60 mL/min/1.73m² | 1.00 | 0.91–1.11 | nih.govresearchgate.net |
Patients with Hepatic Impairment
Patients with liver failure often present with complex coagulopathies and an increased tendency for bleeding, stemming from various mechanisms including insufficient coagulation factors, thrombocytopenia, platelet function defects, and alterations in the fibrinolytic system that can lead to either hyper- or hypo-fibrinolysis droracle.aithejh.orgthejh.org.
The use of tranexamic acid in patients with hepatic impairment, particularly those with cirrhosis, is a subject of ongoing research and debate. The European Association for the Study of the Liver (EASL) clinical practice guidelines strongly advise against the use of tranexamic acid in patients with cirrhosis and active variceal bleeding due to a lack of demonstrated beneficial effect and a potential increased risk of thrombotic events droracle.ai.
A randomized controlled trial involving 600 patients with advanced liver cirrhosis (Child-Turcotte-Pugh class B or C) presenting with upper gastrointestinal bleeding (UGIB) investigated the efficacy and safety of tranexamic acid. The study found that TXA significantly reduced the failure to control bleeding by day 5 and prevented rebleeding after day 5 to 6 weeks, specifically by preventing bleeding from the endoscopic variceal ligation (EVL) site nih.gov. However, the trial reported that 5-day and 6-week mortality rates were similar between the tranexamic acid and placebo groups nih.gov. Additionally, an increased incidence of venous thromboembolic events was observed in the tranexamic acid group, particularly in patients with comorbid liver disease or suspected variceal bleeding droracle.ai.
Table 4: Tranexamic Acid in Upper Gastrointestinal Bleeding (UGIB) in Cirrhosis Patients
| Outcome | Tranexamic Acid Group (n=300) | Placebo Group (n=300) | P-value | Reference |
| Failure to Control Bleeding by Day 5 | 19 (6.3%) | 40 (13.3%) | 0.006 | nih.gov |
| 5-day Mortality | Similar | Similar | N/A | nih.gov |
| 6-week Mortality | Similar | Similar | N/A | nih.gov |
| Increased Venous Thromboembolic Events | Yes (particularly in comorbid liver disease/suspected variceal bleeding) | No | N/A | droracle.ai |
Patients with Hematologic Malignancies and Thrombocytopenia
Patients diagnosed with hematologic malignancies frequently experience prolonged periods of thrombocytopenia, either due to the disease itself or as a consequence of intensive chemotherapy and hematopoietic stem cell transplantation ashpublications.orgtreatt.org. This severe thrombocytopenia significantly elevates their risk of hemorrhage ashpublications.orgtreatt.org. Despite the routine use of prophylactic platelet transfusions, a substantial number of these patients continue to experience bleeding episodes treatt.orgtransfusionnews.com.
To address this clinical challenge, large-scale randomized controlled trials, such as the A-TREAT (American Trial Using Tranexamic Acid in Thrombocytopenia) and TREATT (Trial to EvaluAte Tranexamic Acid Therapy in Thrombocytopenia) trials, have investigated the prophylactic use of tranexamic acid in this population ashpublications.orgtreatt.orgtransfusionnews.comascopost.comisrctn.combloodcancerstoday.comaabb.orgisrctn.comdocwirenews.comnih.gov.
The TREATT trial, a Phase III, randomized, double-blind, placebo-controlled study, enrolled adult patients with hematologic malignancies undergoing intensive chemotherapy or hematopoietic stem cell transplantation who had severe thrombocytopenia. The primary endpoint was the incidence of World Health Organization (WHO) grade 2 or higher bleeding or mortality by day 30. The trial's findings indicated that prophylactic tranexamic acid did not significantly reduce the risk of WHO grade 2 or higher bleeding compared to placebo transfusionnews.combloodcancerstoday.comaabb.orgdocwirenews.comnih.gov. Specifically, 31.7% of patients in the tranexamic acid group experienced the primary endpoint, compared to 34.2% in the placebo group (P=0.62) bloodcancerstoday.comaabb.orgdocwirenews.com. Furthermore, the study reported no significant differences in the need for platelet or red blood cell transfusions between the two groups transfusionnews.comnih.gov. Critically, no significant differences were observed in the incidence of thrombotic events or veno-occlusive disease bloodcancerstoday.comaabb.orgdocwirenews.com.
Based on the results of these trials, there is currently insufficient evidence to support the routine prophylactic use of tranexamic acid in non-bleeding patients with low platelet counts due to hematologic malignancies transfusionnews.comascopost.combloodcancerstoday.comaabb.orgdocwirenews.comnih.gov.
Table 5: TREATT Trial Outcomes in Patients with Hematologic Malignancies and Thrombocytopenia
| Outcome (by Day 30) | Tranexamic Acid Group (n=300) | Placebo Group (n=297) | P-value | Reference |
| WHO Grade ≥2 Bleeding or Mortality | 31.7% | 34.2% | 0.62 | bloodcancerstoday.comaabb.orgdocwirenews.com |
| Platelet Transfusions | No significant difference | No significant difference | N/A | transfusionnews.comnih.gov |
| Red Blood Cell Transfusions | No significant difference | No significant difference | N/A | transfusionnews.comnih.gov |
| Thrombotic Events | No significant difference | No significant difference | N/A | bloodcancerstoday.comaabb.orgdocwirenews.com |
| Veno-occlusive Disease | No significant difference | No significant difference | N/A | bloodcancerstoday.comaabb.orgdocwirenews.com |
Emerging Research Areas and Future Directions for Tranexamic Acid
Novel Indications and Expanding Therapeutic Applications
Initially approved for conditions like heavy menstrual bleeding and to prevent bleeding in hemophilia patients during dental procedures, the off-label use of tranexamic acid has expanded significantly. fibonaccimd.comresearchgate.net Its role in managing trauma-associated hemorrhage, postpartum hemorrhage, and surgical bleeding is now well-defined. nih.gov Current research is exploring its utility in a broader range of conditions.
Emerging areas of investigation include its use in:
Dermatology: Due to its anti-inflammatory, anti-angiogenic, and melanin-suppressing properties, TXA is being investigated for treating skin conditions such as melasma, rosacea, and post-inflammatory hyperpigmentation. nih.govhmpgloballearningnetwork.comnih.gov
Gastrointestinal Bleeding: While some studies have explored its use, current evidence does not consistently support the routine use of TXA in gastrointestinal bleeding due to inconsistent benefits and potential risks. frontiersin.org
Intracranial Hemorrhage: Research is ongoing to determine the efficacy and safety of TXA in the context of subdural and subarachnoid hemorrhage. nih.gov
Oncology: Investigations are underway to assess its potential in managing chemotherapy-induced thrombocytopenia. nih.gov
Allergic Conditions: Its potential role in treating spontaneous chronic urticaria is being explored. nih.gov
Table 1: Investigational Uses of Tranexamic Acid
| Medical Field | Investigational Indication |
|---|---|
| Dermatology | Melasma, Rosacea, Post-Inflammatory Hyperpigmentation |
| Neurology | Subdural and Subarachnoid Hemorrhage |
| Oncology | Chemotherapy-Induced Thrombocytopenia |
| Immunology | Spontaneous Chronic Urticaria |
| Vascular Surgery | Ruptured Abdominal Aortic Aneurysms |
Investigation of Alternative Administration Routes and Formulations
To enhance its utility, particularly in settings where intravenous (IV) access is challenging, researchers are actively investigating alternative routes of administration. lshtm.ac.uk
Topical: Topical formulations of tranexamic acid, such as 5% cream, are showing promise in the treatment of epidermal-type melasma. dermnetnz.org Studies have indicated that topical application is safe and can be effective in addressing pigmentation disorders. researchgate.net The mechanism is thought to involve the suppression of cytokine and chemical mediator production that stimulates melanin (B1238610) synthesis. mdpi.com
Nebulized/Inhaled: For conditions like hemoptysis (coughing up blood), nebulized tranexamic acid is emerging as a non-invasive treatment option. nih.govclinconnect.io Studies suggest it can effectively control bleeding with a favorable safety profile and may reduce the need for more invasive procedures. nih.govresearchgate.netuic.edu Evidence indicates that nebulized TXA has a hemostatic efficacy comparable to systemic administration but with a lower risk of venous thrombosis. nih.gov
Intradermal: Intradermal injections of tranexamic acid are being explored for the localized treatment of melasma. dermnetnz.orgjcadonline.com Research suggests that this method can be an effective alternative for melasma treatment, with some studies indicating superior effectiveness compared to other administration routes like topical or oral. tmu.edu.twijord.com
Intramuscular (IM) and Oral Solution: Studies have shown that intramuscular TXA can achieve therapeutic plasma concentrations rapidly, making it a potential alternative to IV administration in emergency situations like postpartum hemorrhage. nih.govresearchgate.net In contrast, oral tablets take longer to reach therapeutic levels. nih.gov The WOMAN-PharmacoTXA trial is currently investigating the pharmacokinetics of IM and oral solution TXA in pregnant women. lshtm.ac.uk A study on pregnant women undergoing caesarean section found that IM and oral TXA are well-tolerated, with IM administration inhibiting fibrinolysis within 10 minutes. nih.gov
Refinement of Administration Protocols for Optimal Efficacy and Safety
Optimizing the administration of tranexamic acid is crucial to maximize its benefits while minimizing potential risks. nih.gov Research is focused on tailoring dosing strategies to specific patient populations and clinical scenarios. consensus.appnih.gov For instance, in cardiac surgery, there is ongoing debate about optimal dosing, with studies suggesting that lower doses may be as effective as higher doses for most patients, with a reduced risk of seizures. consensus.appoup.com The timing of administration is also a key area of investigation, with studies in trauma suggesting that early administration, within three hours of injury, is most effective. researchgate.net
Combination Therapies with Tranexamic Acid
Researchers are exploring the potential benefits of using tranexamic acid in combination with other therapeutic agents. In dermatology, for example, topical tranexamic acid is being studied in conjunction with other treatments like microneedling to enhance its effectiveness in treating melasma. nih.gov One study evaluated the efficacy of intradermal microinjections of tranexamic acid combined with ascorbic acid for melasma, finding the combination to be beneficial. researchgate.net
Research on Long-Term Safety and Functional Outcomes
While tranexamic acid is generally considered safe for short-term use, there is a need for more robust data on its long-term safety profile. consensus.appnih.gov Areas of particular interest include the potential for thromboembolic events and neurological symptoms with prolonged use. consensus.app A retrospective study on long-term intravenous TXA in revision surgery for femoral shaft nonunion found it effective in reducing blood loss but associated with an increased incidence of adverse reactions. nih.gov Further research is needed to establish comprehensive long-term safety data and to evaluate the impact of tranexamic acid on long-term functional outcomes in various patient populations. nih.gov
Clarification of Mechanisms Beyond Antifibrinolysis
Recent research has begun to uncover that the therapeutic effects of tranexamic acid may extend beyond its well-known antifibrinolytic activity. nih.govresearchgate.netconsensus.app Studies have reported that TXA can suppress post-traumatic inflammation and edema. nih.gov Its mechanisms of action in dermatological conditions are not fully understood but are thought to involve the shrinkage of dermal vasculature and reduced melanin synthesis. dermnetnz.org In rosacea, its anti-inflammatory and anti-angiogenic properties are being investigated. nih.gov Furthermore, research in animal models suggests that TXA can suppress the expression of pro-inflammatory cytokines in a manner independent of its effect on plasmin, indicating that it may have other important biological targets. mainehealth.org
Addressing Research Gaps and Heterogeneity in Existing Literature
Despite a growing body of research, several knowledge gaps and areas of heterogeneity exist in the literature concerning tranexamic acid. nih.govresearchgate.net There is a need for more large-scale, high-quality studies to establish standardized guidelines for its use in many of the emerging indications. researchgate.net For example, while promising, the evidence for nebulized TXA in pulmonary hemorrhage is predominantly from small-scale studies and case reports. researchgate.net Similarly, in dermatology, some studies on the efficacy of TXA have limitations related to sample size and methodology, highlighting the need for more rigorous research. researchgate.net Addressing these gaps will be crucial for refining clinical practice guidelines and optimizing patient care. nih.gov
Q & A
Q. What are the key methodological considerations when designing a systematic review on TXA efficacy in surgical or trauma settings?
A robust systematic review should:
- Use comprehensive search strategies across multiple databases (MEDLINE, EMBASE, Cochrane CENTRAL) with tailored keywords (e.g., "tranexamic acid," "antifibrinolytic," "hemorrhage") and MeSH terms .
- Include unpublished studies and trial registries (e.g., clinicaltrials.gov ) to mitigate publication bias .
- Apply PRISMA guidelines for reporting and use tools like Covidence for collaborative screening .
- Define inclusion criteria explicitly (e.g., randomized controlled trials (RCTs), patient populations, outcome measures like blood loss or mortality) .
Q. Which statistical methods are commonly employed to analyze TXA’s clinical outcomes in RCTs?
- For continuous outcomes (e.g., blood loss volume), use independent t-tests if data are normally distributed or non-parametric tests (e.g., Mann-Whitney) for skewed distributions .
- For binary outcomes (e.g., mortality, transfusion rates), calculate risk ratios (RR) with 95% confidence intervals (CI) and perform meta-analyses using fixed-effect or random-effects models .
- Adjust for covariates (e.g., injury severity, age) via multivariate regression in observational studies .
Q. How should researchers construct a literature search strategy to identify relevant TXA studies?
- Combine keywords related to TXA (e.g., "TXA," "Cyklokapron") with condition-specific terms (e.g., "postpartum hemorrhage," "traumatic brain injury") and study designs (e.g., "randomized controlled trial") .
- Avoid language restrictions and manually screen reference lists of included studies to capture grey literature .
- Use Boolean operators (AND/OR) and database-specific filters (e.g., PubMed’s Clinical Queries) .
Advanced Research Questions
Q. How can researchers address heterogeneity in meta-analyses evaluating TXA’s effects?
- Conduct subgroup analyses based on variables like dosage (e.g., 1g vs. 2g TXA), administration route (IV vs. topical), or patient demographics (e.g., pediatric vs. adult populations) .
- Perform sensitivity analyses by excluding studies with high risk of bias or small sample sizes .
- Quantify heterogeneity using I² statistics; values >50% indicate substantial variability .
Q. How should contradictory findings regarding TXA’s mortality benefits be interpreted?
- Contextualize results by study population: Military trauma studies show significant survival benefits with TXA, particularly in massive transfusion scenarios , whereas civilian trials report uncertain mortality reductions when accounting for allocation concealment .
- Evaluate confounders: Differences in injury severity, time-to-treatment, and concomitant therapies (e.g., blood component ratios) may explain disparities .
Q. What demographic and clinical variables warrant subgroup analysis in TXA trials?
Q. What methodological limitations persist in current TXA research?
- Blinding challenges : Placebo-controlled trials in emergency settings often face practical barriers, risking performance bias .
- Outcome standardization : Variability in defining "significant hemorrhage" or "rebleeding" complicates cross-study comparisons .
- Long-term safety data : Limited evidence on TXA’s thromboembolic risks beyond 30 days post-administration .
Q. What are the priority knowledge gaps in TXA research?
- Optimal dosing and timing : Early administration (<3 hours post-injury) is critical, but ideal thresholds for repeat doses remain unclear .
- Mechanistic studies : Further pharmacokinetic/pharmacodynamic modeling is needed in special populations (e.g., pregnant patients) .
- Combination therapies : Synergy with antifibrinolytics (e.g., ε-aminocaproic acid) or hemostatic agents requires exploration .
Q. How can pharmacokinetic studies improve TXA dosing regimens?
Q. What strategies are recommended for managing TXA-associated coagulopathy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
